molecular formula C16H15F3N2O4 B2912571 N1-(1-(furan-2-yl)propan-2-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1226428-40-5

N1-(1-(furan-2-yl)propan-2-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No. B2912571
CAS RN: 1226428-40-5
M. Wt: 356.301
InChI Key: HIOQONYBEBBBSY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a furan ring, a propan-2-yl group, a phenyl ring, and a trifluoromethoxy group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . The propan-2-yl group is a common alkyl group in organic chemistry. The phenyl group is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring . The trifluoromethoxy group is a functional group consisting of a carbon atom bonded to three fluorine atoms and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur . The furan ring, for example, is known to undergo reactions such as electrophilic substitution . The trifluoromethoxy group could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include properties such as melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, such as the compound , have taken on a special position in the realm of medicinal chemistry . They have been used to create numerous innovative antibacterial agents due to their remarkable therapeutic efficacy . The crucial facts presented in this chapter may aid in the creation of more effective and secure antimicrobial agents .

Green Chemistry

The compound has been synthesized using the Lactobacillus paracasei BD101 biocatalyst obtained from boza, a grain-based fermented beverage . This green synthesis method resulted in >99% conversion, >99% enantiomeric excess (ee), and 96% yield under the optimized conditions . This environmentally friendly method for producing the compound using biocatalysts offers a productive alternative to traditional chemical synthesis .

Drug Precursor

The compound can be used in the production of pyranone, which can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs . The synthetic approaches for the compound, however, have substantial difficulties in terms of inadequate enantiomeric excess (ee) and gram scale synthesis .

HPLC Analysis

The compound can be analyzed by reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .

Antifungal and Antiviral Activity

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . They have been found to have antifungal and antiviral activities .

Anti-inflammatory, Analgesic, and Antidepressant Activity

Furan-containing compounds have been found to have anti-inflammatory, analgesic, and antidepressant activities . This makes them potential candidates for the development of new therapeutic agents in these areas .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would involve interacting with certain biological targets to produce a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled . Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has promising properties, it could be studied further for uses in fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

N'-[1-(furan-2-yl)propan-2-yl]-N-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4/c1-10(9-13-3-2-8-24-13)20-14(22)15(23)21-11-4-6-12(7-5-11)25-16(17,18)19/h2-8,10H,9H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOQONYBEBBBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1-(furan-2-yl)propan-2-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

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